molecular formula C9H14BrNS B13181069 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole

4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole

Cat. No.: B13181069
M. Wt: 248.19 g/mol
InChI Key: VDMHNLCNFZTVII-UHFFFAOYSA-N
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Description

4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole is an organic compound featuring a thiazole ring substituted with a bromoalkyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole typically involves the reaction of 2-methyl-1,3-thiazole with 3-bromo-2,2-dimethylpropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include debrominated thiazoles and reduced thiazole derivatives.

Scientific Research Applications

4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and thiazole ring can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 3-Bromo-2,2-dimethyl-1-propanol
  • 4-(3-Bromo-2,2-dimethylpropyl)-2-methyltriazole
  • 3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole

Comparison: 4-(3-Bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole is unique due to its thiazole ring, which imparts distinct electronic and steric properties compared to similar compounds with different heterocyclic rings

Properties

Molecular Formula

C9H14BrNS

Molecular Weight

248.19 g/mol

IUPAC Name

4-(3-bromo-2,2-dimethylpropyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C9H14BrNS/c1-7-11-8(5-12-7)4-9(2,3)6-10/h5H,4,6H2,1-3H3

InChI Key

VDMHNLCNFZTVII-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC(C)(C)CBr

Origin of Product

United States

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